molecular formula C9H6ClNO B13067075 4-Acetyl-2-chlorobenzonitrile

4-Acetyl-2-chlorobenzonitrile

Cat. No.: B13067075
M. Wt: 179.60 g/mol
InChI Key: YNHRDFFTDYHXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-2-chlorobenzonitrile can be synthesized through several routes. One common method involves the reaction of benzoic acid with anhydrous aluminum chloride to form benzoyl chloride, which is then reacted with acetyl chloride to produce 4-acetylbenzoyl chloride. This intermediate is then reacted with silver chloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of chlorotoluenes. This process is more economical and environmentally friendly compared to other methods. The reaction typically occurs at elevated temperatures and in the presence of a catalyst, resulting in high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines, to form different derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Formation of amides or other substituted derivatives.

    Reduction: Formation of 4-amino-2-chlorobenzonitrile.

    Oxidation: Formation of 4-acetyl-2-chlorobenzoic acid.

Scientific Research Applications

4-Acetyl-2-chlorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various nitrogen-containing compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-2-chlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzonitrile: Similar in structure but lacks the acetyl group.

    2-Chlorobenzonitrile: Similar but with the chlorine atom in a different position.

    4-Acetylbenzonitrile: Similar but lacks the chlorine atom.

Uniqueness

4-Acetyl-2-chlorobenzonitrile is unique due to the presence of both the acetyl and chlorine groups, which confer distinct reactivity and properties. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to its similar compounds .

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

4-acetyl-2-chlorobenzonitrile

InChI

InChI=1S/C9H6ClNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4H,1H3

InChI Key

YNHRDFFTDYHXSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.